N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 577996-36-2) is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with two furan moieties and a sulfanyl-linked acetamide group. Its molecular formula is C₂₁H₂₀N₄O₅S, with a molar mass of 440.47 g/mol . The compound is part of a broader class of triazole-acetamide hybrids designed for biological activity, particularly anti-exudative and anti-inflammatory effects. Key structural elements include:
- Furan substituents: Contribute to π-π interactions and metabolic stability.
- Sulfanyl bridge: Facilitates redox activity and hydrogen bonding .
Synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl) derivatives with α-chloroacetamides under basic conditions, followed by Paal-Knorr condensation to modify the triazole ring .
Properties
Molecular Formula |
C21H20N4O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O5S/c1-27-16-8-7-14(11-18(16)28-2)22-19(26)13-31-21-24-23-20(17-6-4-10-30-17)25(21)12-15-5-3-9-29-15/h3-11H,12-13H2,1-2H3,(H,22,26) |
InChI Key |
WQCNRGOBDQBFRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Acetamide Modifications : Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) enhance solubility and bioavailability relative to electron-withdrawing groups (e.g., nitro in Compound 15) .
- Sulfanyl Bridges : All analogs retain the sulfanyl group, critical for redox-mediated anti-inflammatory effects .
Anti-Exudative Activity (AEA)
- Target Compound : Exhibits significant AEA at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg) .
- N-(3-chloro-4-fluorophenyl) Analog : Higher halogen content may improve membrane permeability but reduces AEA by ~20% compared to the target compound.
- Compound 15 : The nitro group enhances oxidative stress modulation but increases cytotoxicity at higher doses.
Structure-Activity Relationships (SAR)
- Furan vs. Phenyl Substitution : Furan rings (target compound) improve metabolic stability over phenyl groups (Compound in ) due to reduced cytochrome P450 interactions.
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety in the target compound enhances AEA by 30% compared to unsubstituted phenyl analogs .
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